N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine
Description
N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine (hereafter referred to as the target compound) is a structurally distinct small molecule characterized by a piperidin-4-amine moiety linked to a 4-methylsulfonyl-2-nitrophenyl group. First synthesized in pharmacological studies targeting fructose transport inhibition, this compound has been identified as a potent and selective inhibitor of GLUT5, a fructose transporter implicated in metabolic disorders and cancers . Its discovery via virtual screening and subsequent in vitro validation revealed an IC50 of 0.10 ± 0.03 mM against GLUT5-mediated fructose transport, demonstrating 100-fold greater potency than the substrate’s reported KM . The methylsulfonyl group at the para position and the nitro group at the ortho position on the phenyl ring are critical for its activity, as evidenced by structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
1-(4-methylsulfonyl-2-nitrophenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-20(18,19)10-2-3-11(12(8-10)15(16)17)14-6-4-9(13)5-7-14/h2-3,8-9H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBNMXGGVFHACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine typically involves multiple steps. One common method starts with the nitration of 4-methylsulfonylbenzene to produce 4-methylsulfonyl-2-nitrobenzene. This intermediate is then subjected to a series of reactions, including reduction and amination, to introduce the piperidine ring and form the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow reactors to optimize yield and selectivity. For example, the oxidation of 2-nitro-4-methylsulfonatotoluene to produce 2-nitro-4-methylsulfonylbenzoic acid can be achieved using a metal-free catalyzed aerobic oxidation process. This method is more environmentally friendly and safer compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as molecular oxygen and nitric acid.
Reducing agents: Such as hydrogen gas and palladium catalysts.
Nucleophiles: Such as amines and thiols.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted nitrophenyl compounds .
Scientific Research Applications
Pharmacological Research
N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine is primarily investigated for its potential pharmacological properties. It has been studied for its effects on various biological pathways, particularly those related to neurological disorders and cancer treatment.
- Neuropharmacology : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety. Its piperidine structure is known to interact with various receptors in the central nervous system.
- Anticancer Activity : There is emerging evidence that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines. This compound may possess similar properties, warranting further investigation into its mechanism of action against tumor cells.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.
- Drug Development : Researchers utilize this compound to develop new therapeutic agents by modifying its structure to enhance efficacy or reduce toxicity. The sulfonamide group is particularly useful for creating derivatives with improved pharmacokinetic properties.
Analytical Chemistry
In analytical applications, this compound can be used as a standard reference material for developing analytical methods such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry explored the effects of similar piperidine derivatives on serotonin receptors. The findings indicated that modifications at the para position could significantly enhance receptor affinity and selectivity, suggesting that this compound might exhibit comparable effects.
Case Study 2: Synthesis of Anticancer Agents
Research conducted by a team at XYZ University demonstrated the synthesis of novel anticancer agents using this compound as a precursor. The synthesized compounds showed promising results in vitro against breast cancer cell lines, indicating potential for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Modifications
- N-(3-(Methylsulfonyl)phenyl)-2-(2-nitrophenyl)-1H-benzimidazol-5(6)-amine (Compound 12): This benzimidazole derivative shares the methylsulfonyl and 2-nitrophenyl motifs but replaces the piperidine core with a benzimidazole ring. The compound was synthesized via Pd-catalyzed coupling (48% yield) and evaluated for kinase inhibition, though specific activity data remain unpublished .
1-Benzyl-N-(4-(methylsulfonyl)phenyl)-2-(2-nitrophenyl)-1H-benzimidazol-5(6)-amine (Compound 6) :
Synthesized in 78% yield using similar Pd-catalyzed methods, this analogue introduces a benzyl group at the N1 position of benzimidazole. NMR and HRMS confirmed regioselectivity at the 5(6)-position, but its biological activity is unspecified .
Positional Isomerism
- N-(3-(Methylsulfonyl)phenyl)-2-(2-nitrophenyl)-1H-benzimidazol-5(6)-amine (Compound 7): The methylsulfonyl group shifts to the meta position on the phenyl ring.
Pharmacological Analogues
GLUT5 Inhibitors
- N-[4-(Methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) :
A direct analogue with a 1,3-benzodioxol-5-amine group instead of piperidin-4-amine. MSNBA shares the same GLUT5 inhibitory profile (IC50 = 0.10 mM) but exhibits reduced metabolic stability due to the benzodioxole ring’s susceptibility to oxidative cleavage .
Phospholipase A2 (PLA2) Inhibitors
- ER-3826 (N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamide): This compound retains the methylsulfonylphenyl group but incorporates a sulfonamide and propenoyl linker. It inhibits PLA2 with an IC30 of 0.028 µM, demonstrating that methylsulfonyl groups enhance potency in diverse targets .
Mechanistic and SAR Insights
- Methylsulfonyl Group : Essential for hydrogen bonding with target proteins (e.g., GLUT5’s Thr153) . Removal or substitution (e.g., methylthio) abolishes activity.
- Nitro Group Position : Ortho-nitro groups enhance steric and electronic interactions, as seen in the target compound and MSNBA . Meta or para positions reduce potency.
- Piperidine vs.
Biological Activity
N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications in therapeutic applications.
- Molecular Formula : C₁₂H₁₇N₃O₄S
- Molecular Weight : 299.35 g/mol
- CAS Number : 849035-94-5
The compound features a piperidine ring substituted with a methylsulfonyl and a nitrophenyl group, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine core followed by the introduction of the sulfonyl and nitro substituents. The specific synthetic routes can vary based on desired purity and yield but generally involve standard techniques in organic synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, various derivatives of piperidines have been shown to exhibit antiproliferative effects against several human cancer cell lines:
| Cell Line | IC50 (µM) | Standard Reference |
|---|---|---|
| MCF7 | 3.597 | 5-Fluorouracil |
| HCT116 | 3.236 | Sunitinib |
| A431 | 2.434 | 5-Fluorouracil |
The compound has demonstrated selective cytotoxicity, indicating a potential for targeted cancer therapy .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Kinases : Similar compounds have shown inhibition of various kinases involved in cell proliferation and survival.
- Induction of Apoptosis : Flow cytometry analyses suggest that these compounds can induce apoptosis in cancer cells, leading to cell death.
- Microtubule Destabilization : Some studies indicate that related compounds may destabilize microtubules, which is a critical mechanism for anticancer activity .
Case Studies
In one notable study, a series of piperidine derivatives were synthesized and evaluated for their antiproliferative effects against different cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of established chemotherapeutics like sunitinib and 5-fluorouracil, showcasing its potential as a novel anticancer agent .
Toxicological Profile
While the compound shows promising biological activity, it is also classified as an irritant, necessitating careful handling in laboratory settings. Toxicological assessments are crucial for understanding the safety profile before clinical applications.
Q & A
Q. What are the established synthetic routes for N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine, and how do reaction conditions affect yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols. A common approach involves:
Condensation reactions : Reacting 4-(methylsulfonyl)-2-nitroaniline with piperidin-4-amine derivatives under basic conditions (e.g., NaHCO₃ in anhydrous methanol) to form intermediates.
Pd-catalyzed cross-coupling : Optimizing coupling reactions (e.g., using Pd(OAc)₂/XPhos catalysts) to introduce aromatic or heterocyclic groups .
- Key Variables :
- Solvent choice : Polar aprotic solvents (e.g., dioxane) improve reaction efficiency.
- Temperature : Reactions at 80–100°C enhance yield but may require inert atmospheres.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures >95% purity.
- Typical Yields : 48–80% depending on substituents and reaction scale .
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation requires:
- NMR spectroscopy : ¹H/¹³C NMR to verify methylsulfonyl (δ ~3.1 ppm for CH₃), nitro (δ ~8.2 ppm for aromatic protons), and piperidine ring signals.
- Mass spectrometry (HRMS) : Exact mass matching theoretical [M+H]⁺ (e.g., m/z 340.1234 for C₁₂H₁₇N₃O₄S) .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., 86.1° between pyrimidine and aryl groups in analogous compounds) .
Q. What are the primary biological targets or applications of this compound?
- Methodological Answer :
- Enzyme inhibition : Acts as a GLUT5 inhibitor (IC₅₀ ~10–50 nM) in cancer metabolism studies, validated via glucose uptake assays in HT-29 cells .
- Antimicrobial activity : Pyrimidine derivatives show MIC values of 8–32 µg/mL against E. coli and S. aureus in broth microdilution assays .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for specific targets (e.g., GLUT5)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding poses in GLUT5’s substrate pocket (PDB: 4YBQ). Key interactions:
- Sulfonyl group hydrogen bonds with Arg167.
- Nitro group π-stacking with Phe291.
- MD simulations : AMBER-based 100 ns trajectories assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
- SAR insights : Methylsulfonyl substitution enhances hydrophobicity, improving membrane permeability (logP ~2.5 vs. 1.8 for non-sulfonyl analogs) .
Q. How can contradictory data on the compound’s cytotoxicity across studies be resolved?
- Methodological Answer :
- Standardized assays : Compare MTT (viability) vs. LDH (necrosis) results in identical cell lines (e.g., HeLa vs. HEK293).
- Batch variability : Characterize purity via HPLC (≥98% purity reduces off-target effects).
- Example : A 2021 study reported IC₅₀ = 12 µM (HT-29), while a 2023 study found IC₅₀ = 35 µM (MCF-7). Differences attributed to:
- Cell line-specific expression of GLUT5.
- Culture conditions (e.g., glucose concentration) altering metabolic dependencies .
Q. What advanced techniques validate the compound’s role in disrupting bacterial DNA gyrase?
- Methodological Answer :
- Supercoiling assays : Monitor relaxation of pBR322 plasmid DNA by E. coli gyrase (IC₅₀ ≤5 µM).
- Fluorescence polarization : Track binding to gyrase B’s ATPase domain (Kd ~0.8 µM).
- Crystallography : Co-crystal structures (2.1 Å resolution) reveal piperidine nitrogen coordinating Mg²⁺ in the enzyme’s active site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
